molecular formula C18H14ClFO3 B5786360 6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5786360
M. Wt: 332.8 g/mol
InChI Key: ANLDPNRWOYZQGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 4-ethyl-7-hydroxy-2H-chromen-2-one and 4-fluorobenzyl chloride.

    Etherification Reaction: The 4-ethyl-7-hydroxy-2H-chromen-2-one undergoes an etherification reaction with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form 4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one.

    Chlorination: The final step involves the chlorination of the compound using a chlorinating agent, such as thionyl chloride, to introduce the chloro substituent at the 6-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro, ethyl, and fluorophenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

6-Chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the fields of oncology, neurology, and infectious diseases.

    Industry: The compound is used in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, and cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.

    6-Chloro-4-ethyl-2H-chromen-2-one: Lacks the fluorophenylmethoxy group, resulting in different properties and applications.

    7-[(4-Fluorophenyl)methoxy]-2H-chromen-2-one: Lacks both the chloro and ethyl substituents, leading to distinct chemical and biological characteristics.

Uniqueness

The presence of the chloro, ethyl, and fluorophenylmethoxy groups in 6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]-2H-chromen-2-one makes it unique compared to similar compounds

Properties

IUPAC Name

6-chloro-4-ethyl-7-[(4-fluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-3-5-13(20)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLDPNRWOYZQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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